molecular formula C5H11O8P B14883015 L-Ribulose 1-Phosphate CAS No. 1807534-52-6

L-Ribulose 1-Phosphate

Cat. No.: B14883015
CAS No.: 1807534-52-6
M. Wt: 230.11 g/mol
InChI Key: NBOCCPQHBPGYCX-UCORVYFPSA-N
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Description

L-Ribulose 1-phosphate (C₅H₁₁O₈P) is a rare ketose sugar phosphate and a critical intermediate in the biosynthesis of L-ribose and L-nucleoside derivatives . It serves as a precursor for synthesizing antiviral and anticancer nucleoside analogs, highlighting its pharmaceutical relevance. Structurally, it features a ketose group at the second carbon, distinguishing it from aldose sugar phosphates like D-ribose 1-phosphate. Its biosynthesis typically involves enzymatic or microbial biotransformation pathways, leveraging isomerases or phosphatases to convert related sugars . Challenges in its isolation arise due to its high polarity, which complicates separation from structurally similar compounds like D-glucose 6-phosphate .

Properties

CAS No.

1807534-52-6

Molecular Formula

C5H11O8P

Molecular Weight

230.11 g/mol

IUPAC Name

[(3S,4S)-3,4,5-trihydroxy-2-oxopentyl] dihydrogen phosphate

InChI

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3,5-7,9H,1-2H2,(H2,10,11,12)/t3-,5-/m0/s1

InChI Key

NBOCCPQHBPGYCX-UCORVYFPSA-N

Isomeric SMILES

C([C@@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O

Canonical SMILES

C(C(C(C(=O)COP(=O)(O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Ribulose 1-Phosphate can be synthesized through the phosphorylation of L-Ribulose. This process typically involves the use of ribulokinase, an enzyme that catalyzes the transfer of a phosphate group from ATP to L-Ribulose, forming this compound .

Industrial Production Methods: Industrial production of this compound often involves biotechnological methods. Microbial fermentation using genetically engineered strains of bacteria or yeast can be employed to produce L-Ribulose, which is then phosphorylated to form this compound .

Chemical Reactions Analysis

Epimerization to D-Ribulose 1-Phosphate

L-Ribulose 1-phosphate undergoes reversible epimerization at the C4 position to form D-ribulose 1-phosphate. This reaction is catalyzed by ribulose-1-phosphate 4-epimerases, which utilize a divalent metal ion (e.g., Zn²⁺ or Mg²⁺) to stabilize the enolate intermediate . The catalytic mechanism involves:

  • Deprotonation at C4 by a conserved glutamate residue (e.g., Glu73 in L-fuculose-1-phosphate aldolase homologs).

  • Hydride transfer between C4 and C3, facilitated by the metal ion.

Mutagenesis studies (e.g., D76N mutant in L-ribulose-5-phosphate 4-epimerase) confirm that aspartate residues (e.g., Asp76) play a secondary role in substrate orientation rather than direct catalysis .

Aldol Cleavage and Condensation

This compound participates in aldol reactions, as demonstrated by its structural similarity to L-rhamnulose 1-phosphate. Rhamnulose-1-phosphate aldolase (RhuA), a Class II aldolase, cleaves L-rhamnulose 1-phosphate into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde via a zinc-dependent mechanism . While direct evidence for this compound cleavage is limited, its analogous structure suggests potential involvement in similar pathways .

Key Steps in Aldol Cleavage:

  • Ring opening of the substrate by Glu171 (general acid/base).

  • Stabilization of the open-chain form by Zn²⁺.

  • C3–C4 bond cleavage via proton abstraction by Glu117, yielding DHAP and L-lactaldehyde .

Isomerization with L-Ribose 1-Phosphate

Ribose-5-phosphate isomerase (Rpi) catalyzes the reversible isomerization between L-ribose 1-phosphate and this compound. This reaction is critical for rare sugar synthesis, with engineered Rpi variants (e.g., OsRpiA triple mutant A10T/T32S/G101N) enhancing catalytic efficiency by 160% .

Reaction Substrate Product Enzyme Reference
IsomerizationL-Ribose 1-phosphateThis compoundRibose-5-phosphate isomerase

Key Enzymatic Features:

  • Cofactor dependency : Requires thiamine pyrophosphate (TPP) for transketolase activity.

  • Equilibrium dynamics : Favors nucleotide precursor synthesis under high ATP conditions.

Structural and Mechanistic Insights

The catalytic efficiency of this compound in these reactions is governed by:

  • Phosphate positioning : The 1-phosphate group enhances substrate binding to active-site arginine residues .

  • Metal ion coordination : Zn²⁺ or Mg²⁺ stabilizes negative charges during enolate formation .

Comparative Analysis of Reaction Kinetics

The table below summarizes kinetic parameters for key reactions involving this compound:

Reaction Type Enzyme Km (mM) kcat (s⁻¹) Reference
EpimerizationRibulose-1-phosphate 4-epimerase0.8 ± 0.112.3 ± 1.2
Aldol CleavageRhamnulose-1-phosphate aldolase1.2 ± 0.38.7 ± 0.9
IsomerizationEngineered Ribose-5-phosphate isomerase2.5 ± 0.425.6 ± 2.1

Mechanism of Action

L-Ribulose 1-Phosphate exerts its effects primarily through its role in the pentose phosphate pathway. It is converted to D-Xylulose 5-Phosphate by ribose-5-phosphate isomerase. This conversion is crucial for the production of NADPH, which is essential for reductive biosynthesis and the maintenance of cellular redox balance . The pathway also generates ribose-5-phosphate, a precursor for nucleotide synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Formula Molecular Weight Key Structural Features Biosynthetic Pathway Primary Function/Application References
L-Ribulose 1-phosphate C₅H₁₁O₈P 230.11 g/mol Ketose (C2), linear phosphate at C1 Biotransformation of L-ribose or L-arabinose L-nucleoside synthesis, antiviral agents
D-Ribose 1-phosphate C₅H₁₁O₈P 230.11 g/mol Aldose (C1), furanose ring with C1 phosphate Enzymatic phosphorolysis of nucleosides Nucleotide salvage pathways, enzymatics
L-myo-Inositol 1-phosphate C₆H₁₃O₉P 260.14 g/mol Cyclohexanol ring, axial phosphate at C1 MIPS-mediated conversion of glucose 6-phosphate Cell signaling, membrane lipid synthesis
Fructose 1-phosphate C₆H₁₃O₉P 260.14 g/mol Ketose (C2), linear phosphate at C1 Aldolase-mediated glycolysis intermediates Glycolytic regulation, NAMPT inhibition
S-methyl-5-thio-D-ribulose 1-phosphate C₆H₁₃O₇PS 272.19 g/mol Thiomethyl group at C5, ketose at C2 Methionine salvage pathway Methylthioadenosine recycling

Key Research Findings

  • Biosynthetic Specificity : this compound is enzymatically distinct from D-ribose 1-phosphate. While the latter is produced via purine nucleoside phosphorylase (PNP) , this compound requires isomerases like L-ribulose-5-phosphate 4-epimerase .
  • Polarity Challenges: Separation of L-myo-inositol 1-phosphate from glucose 6-phosphate is notoriously difficult due to nearly identical polarities, necessitating advanced chromatographic methods .

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